molecular formula C21H24N2O5S B3010288 (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide CAS No. 868369-33-9

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide

Cat. No.: B3010288
CAS No.: 868369-33-9
M. Wt: 416.49
InChI Key: BDHGEGAAIPKBDA-DQRAZIAOSA-N
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Description

This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with ethyl, methoxy, and methyl groups. The Z-configuration denotes the spatial arrangement of substituents around the imine double bond. The 3,4,5-trimethoxybenzamide moiety enhances lipophilicity, which may improve membrane permeability compared to simpler benzamide analogs.

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-7-23-17-14(25-3)9-8-12(2)19(17)29-21(23)22-20(24)13-10-15(26-4)18(28-6)16(11-13)27-5/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHGEGAAIPKBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzo[d]thiazole core and a trimethoxybenzamide moiety. Its IUPAC name is N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide. The molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of approximately 396.48 g/mol.

PropertyValue
Molecular FormulaC20H24N2O4S
Molecular Weight396.48 g/mol
IUPAC NameN-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide
CAS Number955701-07-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell proliferation.
  • Receptor Modulation : It can bind to cellular receptors, altering their activity and influencing signaling pathways.
  • Induction of Apoptosis : By disrupting cellular homeostasis, it may trigger programmed cell death in malignant cells.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Lines Tested : It has been evaluated against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer).
Cell LineIC50 Value (μM)Reference
MCF-71.1
HCT1162.6
HepG21.4

The compound's effectiveness was compared to standard chemotherapeutic agents such as doxorubicin and 5-fluorouracil, showing superior potency in some instances.

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity:

  • Pathogens Tested : It has been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 μg/mL
Staphylococcus aureus0.8 μg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several studies have provided insights into the biological activities of this compound:

  • Synthesis and Evaluation : A study synthesized various derivatives of thiazole compounds and evaluated their anticancer potential. Among these derivatives, the one containing the benzo[d]thiazole structure exhibited notable cytotoxicity against cancer cell lines through thymidylate synthase inhibition .
  • Computational Studies : Molecular docking simulations have indicated strong binding affinities between the compound and target proteins involved in cancer progression, supporting experimental findings regarding its anticancer properties .

Comparison with Similar Compounds

Structural Features

The target compound shares a benzamide-thiazole hybrid scaffold with analogs like N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) . Key differences include:

  • Heterocyclic Core: The target compound uses a benzo[d]thiazole ring, whereas 4g and 4h incorporate a 1,3,4-thiadiazole system.
  • Substituents: The target compound has 3,4,5-trimethoxybenzamide and 3-ethyl-4-methoxy-7-methylbenzo[d]thiazole groups, contributing to steric bulk and electron-donating effects. 4g and 4h feature dimethylamino-acryloyl moieties, introducing conjugated double bonds and basic amino groups, which may enhance solubility in polar solvents .
  • Halogenation : 4h includes a 3-chlorophenyl group, which increases molecular weight and introduces electronegative effects absent in the target compound.

Physicochemical Properties

Property Target Compound Compound 4g Compound 4h
Molecular Formula C₂₃H₂₆N₂O₅S C₂₁H₂₀N₄O₂S C₂₀H₁₇ClN₄O₂S
Molecular Weight (g/mol) 442.53 392.48 426.95
Melting Point (°C) Not reported 200 Not reported
IR Peaks (C=O, cm⁻¹) ~1680–1700 (benzamide) 1690, 1638 (dual carbonyls) Similar to 4g
Key Functional Groups 3,4,5-Trimethoxybenzamide, ethyl/methyl groups Dimethylamino-acryloyl, methylphenyl Chlorophenyl, dimethylamino-acryloyl

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s benzamide carbonyl is expected near 1680–1700 cm⁻¹, slightly lower than 4g’s 1690 cm⁻¹ due to electron-donating methoxy groups .
  • Mass Spectrometry : While 4g shows fragmentation at m/z 392 (M⁺) and 105 (base peak), the target compound’s larger mass would likely produce distinct fragments, such as methoxy-related ions.
  • Elemental Analysis : 4g’s carbon content (64.27% calcd) aligns with its lower molecular weight compared to the target compound, which would have higher carbon and oxygen percentages due to methoxy groups.

Potential Bioactivity Implications

  • Lipophilicity : The 3,4,5-trimethoxybenzamide group in the target compound likely increases logP compared to 4g and 4h, favoring passive diffusion across biological membranes.
  • Electronic Effects: The dimethylamino group in 4g may enhance solubility in acidic environments, whereas the target compound’s methoxy groups could stabilize charge-transfer interactions.
  • Steric Hindrance : The ethyl and methyl substituents on the benzo[d]thiazole ring may reduce metabolic degradation compared to the less hindered thiadiazole analogs.

Q & A

Q. How is the compound’s biological activity assessed in preliminary studies?

  • Methodological Answer : Enzymatic inhibition assays (e.g., α-glucosidase for antidiabetic potential) and antimicrobial testing (e.g., MIC against Staphylococcus aureus) are common. For analogs, IC50_{50} values against glucosidase range from 0.5–10 µM, while antimicrobial activity correlates with methoxy substituent patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that 3,4,5-trimethoxy substituents enhance antimicrobial and enzyme inhibition compared to mono- or dimethoxy analogs. For instance, replacing 4-methoxy with halogens reduces glucosidase inhibition by 30–50%, highlighting the role of electron-donating groups in target binding .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) are addressed via 2D NMR (COSY, HSQC) or X-ray crystallography. For example, X-ray analysis of a related thiadiazole-triazine derivative confirmed the Z-configuration of the imine bond, resolving ambiguities in NOESY data .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., CH2_2Cl2_2 vs. THF), catalyst screening (e.g., CuI for azide-alkyne cycloadditions), and temperature control. For amidation steps, yields increased from 6% to 70% by switching from room temperature to reflux conditions .

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like CYP3A4. For analogs, hydrophobic interactions with 3,4,5-trimethoxybenzamide moieties and hydrogen bonding with thiazole nitrogen are critical for inhibition .

Data Contradiction and Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

  • Methodological Answer : Solubility contradictions (e.g., predicted vs. observed in DMSO) are resolved via Hansen solubility parameter analysis or pH-dependent studies. For analogs, experimental logP values (2.5–3.8) often exceed predictions due to intramolecular hydrogen bonding, requiring empirical adjustments .

Tables for Key Data

Property Example Data Source
Synthetic Yield (Method F)70% (from 3,4,5-trimethoxybenzoyl chloride)
1H NMR^1 \text{H NMR} Shiftsδ 3.72–3.80 (9H, OCH3_3)
Glucosidase IC50_{50}2.3 µM (for a fluorinated analog)
Antimicrobial MIC8 µg/mL (against Candida albicans)

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